molecular formula C16H22Cl2N2O2 B6350706 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine CAS No. 13199-60-5

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine

Cat. No.: B6350706
CAS No.: 13199-60-5
M. Wt: 345.3 g/mol
InChI Key: IDPRDKKIKHHPQI-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is an organic compound that features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring and a pyridin-4-ylmethyl substituent on the nitrogen atom

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRDKKIKHHPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 4-pyridinemethanamine.

    Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with 4-pyridinemethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block for the synthesis of pharmaceutical agents. Its structural features allow it to be modified into various derivatives that may exhibit biological activity against specific targets. Research has indicated that compounds with similar structures can interact with neurotransmitter receptors, making this compound a candidate for further investigation in drug development.

Organic Synthesis

In organic synthesis, 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine acts as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction allows chemists to explore new synthetic pathways and develop novel compounds .

Biological Studies

The interactions of this compound with biological targets have been a subject of interest in pharmacological studies. Preliminary studies suggest that it may bind to specific receptors or enzymes, potentially influencing their activity and leading to various biological effects. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .

Industrial Applications

There is potential for this compound in industrial applications, including the development of new materials or as a catalyst in chemical reactions. Its unique properties may lead to innovations in material science and catalysis .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its preparation through a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-pyridinemethanamine. The resulting imine intermediate was reduced using sodium borohydride, yielding the target compound with high purity . This study underscores the compound's accessibility for further research applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridin-4-ylmethyl substituent play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethylamine: Lacks the pyridin-4-ylmethyl substituent.

    N-(pyridin-4-ylmethyl)ethanamine: Lacks the 3,4-dimethoxyphenyl group.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, also known by its CAS number 331970-88-8, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring and a pyridin-4-ylmethyl substituent on the nitrogen atom. Its molecular formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, with a molecular weight of approximately 272.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The methoxy groups enhance lipophilicity, potentially facilitating better membrane permeability and receptor binding. The pyridinylmethyl group may also play a crucial role in modulating receptor activity and downstream signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) analyses have shown that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. Compounds with similar structures have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AHCT-15 (Colon Carcinoma)<10
Compound BA-431 (Skin Carcinoma)<15
This compoundVariousTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives of similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.17 mg/mL to 0.47 mg/mL against pathogens like E. coli and S. Typhimurium.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
E. coli0.230.47
B. cereusTBDTBD
S. TyphimuriumTBDTBD

Case Studies

  • Anticancer Study : A recent study explored the anticancer effects of derivatives based on the structure of this compound on colon cancer cell lines. The results indicated that modifications to the methoxy groups significantly enhanced cytotoxicity, leading to further investigations into their mechanisms of action .
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of related compounds against various bacterial strains. The presence of methoxy groups was found to correlate positively with increased antimicrobial activity, suggesting that optimizing these substituents could yield more effective agents .

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